molecular formula C11H15N5O4 B2806401 3-Methyl-8-nitro-7-pentylpurine-2,6-dione CAS No. 203451-40-5

3-Methyl-8-nitro-7-pentylpurine-2,6-dione

Cat. No.: B2806401
CAS No.: 203451-40-5
M. Wt: 281.272
InChI Key: WDXNVWIBWQNBGU-UHFFFAOYSA-N
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Description

“3-Methyl-8-nitro-7-pentyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C11H15N5O4 . It has an average mass of 281.268 Da and a monoisotopic mass of 281.112396 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified . The index of refraction is 1.685 . It has 9 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The polar surface area is 113 Å2 . The log Kow (KOWWIN v1.67 estimate) is 1.73 .

Scientific Research Applications

Nitration Methods and Nitro Group Chemistry

  • Iglesias (2013) discussed a new method for the nitrosation of 1,3-diketones applied to 3-ethyl- and 3-methyl pentane-2,4-dione, demonstrating techniques that could be applicable for modifying similar compounds through nitrosation reactions (Iglesias, 2013).

Structural Studies and Synthesis

  • Marten et al. (2007) provided a synthesis and structural study of methyl- and nitro-substituted arylhydrazones of pentane-2,4-dione, offering a foundation for understanding how nitro and methyl groups affect the structure and potential reactivity of such compounds (Marten et al., 2007).

Application in Material Science and Catalysis

  • Khazaei et al. (2016) explored the use of a novel nano ionic liquid for synthesizing Biginelli-type compounds, showcasing the role of nitro-substituted ionic liquids in catalysis and material science applications (Khazaei et al., 2016).

Analytical and Computational Studies

  • Barakat et al. (2018) conducted analytical studies on a compound with a nitro group, demonstrating the use of computational methods to understand its properties, which might be relevant for compounds like "3-Methyl-8-nitro-7-pentylpurine-2,6-dione" (Barakat et al., 2018).

Properties

IUPAC Name

3-methyl-8-nitro-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-3-4-5-6-15-7-8(12-10(15)16(19)20)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXNVWIBWQNBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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